Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate
Description
Properties
Molecular Formula |
C12H15ClO3 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,11(14)16-4)9-6-5-8(15-3)7-10(9)13/h5-7H,1-4H3 |
InChI Key |
NJDXWDCDKNEJGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)OC)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Esterification
Reacting 2-chloro-4-methoxyphenol with methyl 2-methylpropanoate in the presence of sulfuric acid or p-toluenesulfonic acid. This method, while straightforward, risks side reactions such as demethylation of the methoxy group.
Acyl Chloride Intermediate
A more selective approach involves synthesizing 2-chloro-4-methoxyphenylacetic acid chloride, followed by reaction with methanol:
-
Formation of Acid Chloride : Treating 2-chloro-4-methoxyphenylacetic acid with thionyl chloride (SOCl₂) at reflux.
-
Methanol Quenching : Adding methanol dropwise to the acid chloride at 0°C to form the ester.
Yield Optimization :
-
Using excess methanol (2–3 equivalents) drives the reaction to completion.
-
Neutralizing HCl by-products with aqueous sodium bicarbonate improves purity.
Integrated One-Pot Synthesis
Recent advancements favor tandem chlorination-esterification processes to reduce isolation steps. A hypothetical one-pot method could involve:
-
Chlorination : As described in Section 1, using FeCl₃ and diphenyl sulfide.
-
In Situ Esterification : Directly adding methyl 2-methylpropanoate and a transesterification catalyst (e.g., titanium isopropoxide).
Advantages :
-
Eliminates intermediate purification, reducing yield losses.
-
Lower energy input due to shared reaction conditions.
Catalytic and Solvent Effects
Lewis Acid Screening
Data from US5847236A reveals that FeCl₃ outperforms AlCl₃ in selectivity for ortho-chlorination (95.77% vs. 93.23%). Similar trends may apply to 4-methoxyphenol derivatives.
| Catalyst | Temperature (°C) | Selectivity (%) | By-Products (%) |
|---|---|---|---|
| FeCl₃ | 23–25 | 95.77 | 4.19 |
| AlCl₃ | 23–25 | 93.23 | 6.70 |
Solvent-Free Reactions
The absence of solvents (e.g., methylene chloride) enhances reaction rates and reduces waste, as demonstrated in US5847236A. This aligns with green chemistry principles.
Purification and Work-Up Strategies
Post-reaction work-up is critical for obtaining high-purity product. US5847236A emphasizes fractional distillation under vacuum to separate catalysts and by-products. For the target ester:
-
Preliminary Distillation : Removing low-boiling impurities at 50–60°C under reduced pressure.
-
Fractional Distillation : Isolating this compound at 120–130°C (0.1 mmHg).
Chromatographic Alternatives :
-
Silica gel chromatography with hexane/ethyl acetate (8:2) resolves ester derivatives but is less scalable.
Challenges and Mitigation
By-Product Formation
Polychlorinated species may form if chlorinating agent exceeds 1.5 equivalents. Stoichiometric control and real-time monitoring (e.g., GC-MS) are essential.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it valuable in developing new compounds with specific properties. The compound can undergo reactions such as oxidation, reduction, and substitution, which are critical for creating derivatives with enhanced functionalities.
Synthetic Routes
The synthesis typically involves the esterification of 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. This reaction is often performed under reflux conditions to ensure complete conversion to the ester .
Biological Applications
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against resistant strains of bacteria, such as Staphylococcus aureus. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
In vitro studies have demonstrated that Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate can induce apoptosis in cancer cell lines. For example, related compounds exhibited IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, suggesting potent antiproliferative effects . The mechanism may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its ability to serve as a precursor for pharmaceutical agents makes it attractive for companies focusing on drug development and chemical manufacturing .
Antiproliferative Activity
A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, demonstrating potential for further development as anticancer agents.
Mechanistic Insights
Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways. This supports their role as potential therapeutic agents in oncology.
Data Tables
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| This compound | 0.69 - 11 | HCT-116 | Antiproliferative |
| Related Derivative A | 1.5 | HeLa | Anticancer |
| Related Derivative B | 0.5 | MCF-7 | Anticancer |
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chloro and methoxy groups on the phenyl ring can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Methyl 2-(4-(4-Chlorobutanoyl)Phenyl)-2-Methylpropanoate (CAS 154477-54-0)
- Structure: Contains a 4-chlorobutanoyl substituent on the phenyl ring instead of 2-chloro-4-methoxy.
- Molecular Formula : C₁₅H₁₉ClO₃ (MW: 282.76 g/mol) .
- Key Differences: The chlorobutanoyl group introduces a ketone and aliphatic chain, enhancing hydrophobicity compared to the target compound’s chloro-methoxy aromatic system. Applications: Used as a pharmaceutical intermediate, particularly in synthesizing complex molecules with acylated phenyl groups .
Methyl 2-(4-Methoxyphenyl)-2-Methylpropanoate (CAS 6274-50-6)
2-(4-Chloro-2-Fluorophenyl)-2-Methylpropanoic Acid (CAS 920501-49-1)
Ethyl 2-Amino-2-(4-Methanesulfonylphenyl)Propanoate Hydrochloride (CAS 1391077-87-4)
- Structure: Features a methanesulfonyl group and ethyl ester, with an amino substituent.
- Molecular Formula: C₁₂H₁₈ClNO₄S (MW: 307.79 g/mol) .
- Key Differences :
Physicochemical Comparison
*Estimates based on structural analogs.
Biological Activity
Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.
Chemical Structure and Synthesis
This compound is an ester derivative characterized by a chloro-substituted aromatic ring and a branched alkyl chain. The synthesis typically involves the reaction of 2-chloro-4-methoxyphenol with appropriate acylating agents under controlled conditions to yield the desired ester.
Biological Activity
The biological activities of this compound have been explored in various studies, revealing its potential as an antimicrobial and anticancer agent. Here are some key findings:
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains, including resistant Staphylococcus aureus . The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. A study reported that related compounds exhibited IC50 values ranging from 0.69 μM to 11 μM against HCT-116 (colon cancer) and HeLa (cervical cancer) cells, indicating potent antiproliferative effects . The compound's mechanism may involve inhibition of histone deacetylases (HDACs), which play a critical role in cancer cell proliferation and survival.
Case Studies
- Antiproliferative Activity : A series of synthesized derivatives based on this compound were tested for their ability to inhibit cancer cell growth. Twelve out of twenty-four compounds showed significant inhibitory actions on HCT-116 cells, demonstrating the potential for further development as anticancer agents .
- Mechanistic Insights : Molecular docking studies suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis pathways. This supports their role as potential therapeutic agents in oncology .
Data Tables
| Compound | IC50 (μM) | Cell Line | Activity |
|---|---|---|---|
| This compound | 0.69 - 11 | HCT-116 | Antiproliferative |
| Related Derivative A | 1.5 | HeLa | Anticancer |
| Related Derivative B | 0.5 | MCF-7 | Anticancer |
Q & A
What are the common synthetic routes for Methyl 2-(2-chloro-4-methoxyphenyl)-2-methylpropanoate, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling. For example:
- Nucleophilic substitution: Reacting 2-chloro-4-methoxyaniline with methyl 2-bromo-2-methylpropanoate under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF .
- Cross-coupling: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) with ligands (e.g., CuI) in triethylamine at 70°C can improve yield and selectivity for aryl-substituted derivatives .
Optimization Tips: - Use inert atmospheres (N₂) to prevent oxidation.
- Monitor reaction progress via TLC or LCMS (e.g., m/z 403 [M+H]+ as in ).
How is this compound characterized post-synthesis?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., para-methoxy groups show distinct deshielding) .
- LCMS/HPLC: Confirms molecular weight (e.g., m/z 403 [M+H]+) and purity (retention time ~0.97 minutes under SQD-FA05 conditions) .
- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures, resolving stereochemistry and hydrogen-bonding networks .
How can contradictions in spectroscopic data during structural elucidation be resolved?
Level: Advanced
Methodological Answer:
- Cross-Validation: Compare NMR data with structurally similar compounds (e.g., methyl angolensate derivatives with 2-methylpropanoate groups ).
- Graph Set Analysis: Use hydrogen-bonding patterns (e.g., Etter’s formalism) to predict crystal packing discrepancies .
- DFT Calculations: Simulate NMR chemical shifts to verify experimental assignments .
What strategies improve catalytic efficiency in cross-coupling reactions for derivatives of this compound?
Level: Advanced
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₂Cl₂ with CuI co-catalysts reduces side reactions in aryl-alkyne couplings .
- Solvent Optimization: Use toluene or DMF to enhance solubility and stabilize intermediates.
- Temperature Control: Maintain 70°C to balance reaction rate and catalyst stability .
What safety protocols are critical when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Engineering Controls: Fume hoods for volatile intermediates (e.g., brominated precursors) .
- PPE: Nitrile gloves and goggles to prevent skin/eye contact (irritant classification as in ).
- Decontamination: Immediate showering after exposure and dedicated laundering for contaminated clothing .
How can impurity profiles of this compound be analyzed using HPLC?
Level: Advanced
Methodological Answer:
- Reference Standards: Use EP-grade impurities (e.g., 2-(4-Formylphenyl)-propanoic acid, CAS 43153-07-7) for calibration .
- Gradient Elution: Combine acetonitrile/water with 0.1% TFA to resolve ester hydrolysis byproducts.
- Detection: UV at 254 nm for aromatic moieties .
What biological activities are observed in structurally similar compounds?
Level: Basic
Methodological Answer:
- Enzyme Inhibition: Derivatives with nitro/bromo groups (e.g., Methyl 2-[(4-bromo-2-nitrophenyl)amino]-2-methylpropanoate) inhibit kinases in cancer pathways .
- Antimicrobial Activity: Chlorinated analogs disrupt bacterial cell membranes .
How can hydrogen-bonding interactions be experimentally studied to predict crystallization behavior?
Level: Advanced
Methodological Answer:
- SHELX Refinement: Analyze crystallographic data to map hydrogen bonds (e.g., R-factors < 5% ensure accuracy) .
- Thermal Analysis: DSC identifies polymorphs influenced by H-bonding stability .
How do substituents (e.g., chloro, methoxy) influence the compound’s reactivity in further functionalization?
Level: Basic
Methodological Answer:
- Electron-Withdrawing Groups (Cl): Activate aryl rings for electrophilic substitution (e.g., nitration) .
- Electron-Donating Groups (OCH₃): Direct reactions to meta/para positions in Friedel-Crafts alkylation .
What experimental design principles address low yields in esterification reactions?
Level: Advanced
Methodological Answer:
- Dean-Stark Traps: Remove water to shift equilibrium in esterification .
- Catalytic Acid: p-TsOH (0.1 eq.) accelerates reaction without side-product formation .
- Microwave Synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W) .
Tables
Table 1. Common Impurities and Their CAS Numbers
| Impurity Name | CAS Number | Functional Group |
|---|---|---|
| 2-(4-Formylphenyl)-propanoic acid | 43153-07-7 | Aldehyde |
| 1-Hydroxyibuprofen | 53949-53-4 | Hydroxy acid |
Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Observations |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.11 (s, 3H, CH₃), δ 3.81 (s, 3H, OCH₃) |
| ¹³C NMR | δ 172.5 (C=O), δ 55.2 (OCH₃) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
